

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Doxofylline Quantification

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Compound of Interest

Compound Name: Paxiphylline D

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Abstract

This document provides a detailed application note and protocol for the quantification of Doxofylline in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Doxofylline, a xanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Accurate and precise quantification of Doxofylline is crucial for quality control and formulation development. The described HPLC method is simple, accurate, and robust, making it suitable for routine analysis.

Introduction

Doxofylline, chemically known as 7-(1,3-dioxolan-2-ylmethyl)theophylline, is a newer generation methylxanthine bronchodilator.[2][3] It exhibits similar therapeutic efficacy to theophylline but with a better safety profile due to a lower affinity for adenosine A1 and A2 receptors.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances and their impurities in pharmaceutical products.[5] This application note details a validated RP-HPLC method for the determination of Doxofylline.

Experimental

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used for this analysis. The key components and a summary of typical chromatographic conditions compiled from several validated methods are presented below.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Recommended Conditions
HPLC System	Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven
Column	C18 (e.g., Inertsil ODS, Hypersil ODS, Supelco C18 DB), 250 mm x 4.6 mm, 5 μ m[1][2][4]
Mobile Phase	Varies, common examples include: - Methanol:Water (30:70 v/v)[6] - Acetonitrile:Potassium dihydrogen phosphate buffer (pH 3.0) (20:80 v/v)[2] - Acetonitrile:10mM Ammonium acetate (50:50 v/v) - Water:Methanol:Ethyl acetate (80:10:10 v/v/v)[4]
Flow Rate	1.0 mL/min to 1.5 mL/min[1][2][4][6]
Detection Wavelength	274 nm is commonly used; other reported wavelengths include 210 nm, 220 nm, 254 nm, 272 nm, 277 nm, and 278 nm.[2][4][5][6][7][8]
Injection Volume	10 μ L to 20 μ L[4][5]
Column Temperature	Ambient or controlled at 25°C to 27°C[4]
Run Time	Typically 5 to 10 minutes[4]

Preparation of Solutions

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the specified volumes of solvents. For buffered mobile phases, prepare the buffer and adjust the pH as required

before mixing with the organic solvent. Filter the mobile phase through a 0.45 μm membrane filter and degas using sonication before use.

Standard Stock Solution (e.g., 400 $\mu\text{g/mL}$): Accurately weigh about 40 mg of Doxofylline working standard and transfer it to a 100 mL volumetric flask.^[2] Add about 70 mL of the diluent (e.g., mobile phase or a suitable solvent like methanol) and sonicate for 10-15 minutes to dissolve.^[2] Make up the volume to 100 mL with the diluent.

Working Standard Solution (e.g., 40 $\mu\text{g/mL}$): Dilute the standard stock solution with the mobile phase to obtain the desired concentration. For example, pipette 10 mL of the 400 $\mu\text{g/mL}$ stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.^[5]

Sample Preparation (from Tablet Dosage Form):

- Weigh and finely powder 20 tablets to get a uniform sample.^{[2][4]}
- Accurately weigh a quantity of the powder equivalent to about 100 mg of Doxofylline and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15-30 minutes with intermittent shaking to ensure complete dissolution of the drug.^{[2][4]}
- Make up the volume to the mark with the diluent.
- Filter the solution through a 0.45 μm syringe filter.^[2]
- Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 40 $\mu\text{g/mL}$).

Method Validation Summary

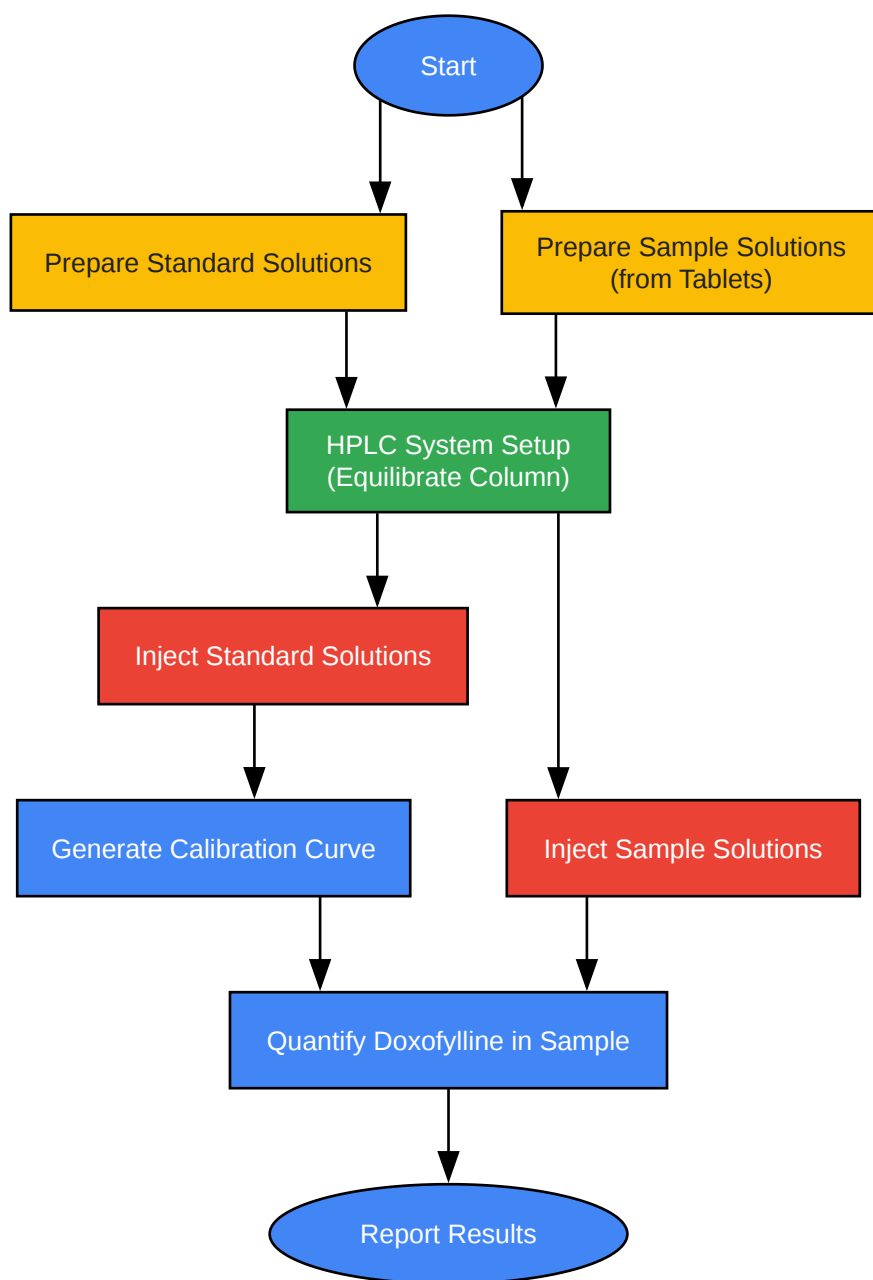
The described HPLC method should be validated according to ICH guidelines.^[1] A summary of typical validation parameters from published methods is provided in the table below.

Table 2: Summary of Method Validation Parameters for Doxofylline Quantification

Validation Parameter	Typical Range/Value
Linearity Range	10 - 100 µg/mL[1]
Correlation Coefficient (r ²)	> 0.999[1]
Accuracy (% Recovery)	98.2% - 101.6%[1][6]
Precision (% RSD)	< 2%[1]
Limit of Detection (LOD)	0.03 - 5.152 µg/mL[1][6][7]
Limit of Quantification (LOQ)	0.1 - 15.97 µg/mL[1][6][7]
Robustness	The method is generally robust to small, deliberate variations in chromatographic conditions.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Doxofylline in a pharmaceutical formulation using HPLC.



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Caption: Experimental workflow for Doxofylline quantification by HPLC.

Protocol: Quantification of Doxofylline in Tablets

- System Preparation: Set up the HPLC system according to the conditions specified in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.

- **Standard Preparation:** Prepare the standard stock and working solutions of Doxofylline as described in the "Preparation of Solutions" section.
- **Sample Preparation:** Prepare the sample solution from the tablet dosage form as detailed in the "Preparation of Solutions" section.
- **Calibration Curve:** Inject the working standard solutions at different concentration levels (e.g., 5, 10, 20, 40, 80 µg/mL) in triplicate. Record the peak areas and construct a calibration curve by plotting the mean peak area against the concentration.
- **Sample Analysis:** Inject the prepared sample solution in triplicate.
- **Calculation:** Determine the concentration of Doxofylline in the sample solution from the calibration curve using the mean peak area of the sample injections. Calculate the amount of Doxofylline per tablet using the following formula:

$$\text{Amount of Doxofylline per tablet (mg)} = (C \times D \times A) / W$$

Where:

- C = Concentration of Doxofylline in the sample solution (µg/mL) from the calibration curve
- D = Dilution factor of the sample solution
- A = Average weight of one tablet (mg)
- W = Weight of the tablet powder taken for analysis (mg)

Conclusion

The described RP-HPLC method is suitable for the routine quality control analysis of Doxofylline in pharmaceutical tablet formulations. The method is simple, precise, accurate, and robust. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

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